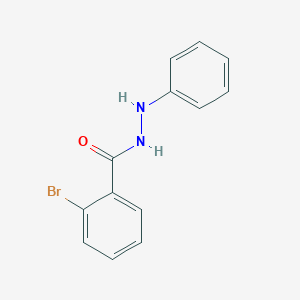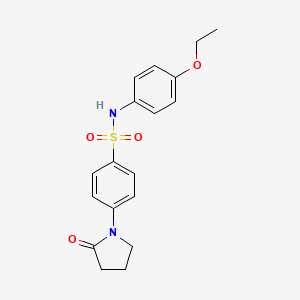
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, also known as AdOx, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anticancer agent. AdOx is a potent inhibitor of S-adenosylmethionine-dependent methyltransferases and has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases by binding to the active site of the enzyme. This prevents the transfer of a methyl group from S-adenosylmethionine to the target molecule. DNA methylation is a critical process in gene expression, and the inhibition of methyltransferases by 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the activation of caspases and the cleavage of PARP. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide also inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to be effective in inhibiting tumor growth in animal models, making it a promising candidate for further development as an anticancer agent. However, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. One area of research is the optimization of the synthesis method to yield higher purity and higher yield. Another area of research is the identification of biomarkers that predict the response of cancer cells to 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide. Additionally, the combination of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide with other anticancer agents is an area of research that has shown promise in preclinical studies. Finally, the development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide as a therapeutic agent for viral infections is an area of research that warrants further investigation.
Conclusion:
In conclusion, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide is a promising compound for the treatment of cancer and viral infections. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has some limitations, including its limited solubility in water and its potential toxicity at high doses. There are several future directions for the research and development of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide, including the optimization of the synthesis method, the identification of biomarkers, the combination with other anticancer agents, and the development as a therapeutic agent for viral infections.
Synthesemethoden
The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide involves the reaction of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide as the final product. The synthesis of 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been extensively studied for its potential use as an anticancer agent. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide inhibits the activity of S-adenosylmethionine-dependent methyltransferases, which play a critical role in DNA methylation and gene expression. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 4-(1-adamantyl)-3-bromo-1,2,5-oxadiazole 2-oxide has also been studied for its potential use in the treatment of viral infections, as it inhibits the replication of certain viruses.
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-3-bromo-2-oxido-1,2,5-oxadiazol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-10(14-17-15(11)16)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPNJHIALXCOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NO[N+](=C4Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,5-oxadiazole 2-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)



![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)
![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)